3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNHYLGHWLQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 3-Chlorobenzoyl Chloride
The benzoyl chloride precursor is synthesized via chlorination of benzoic acid derivatives. A representative procedure involves:
Chlorination of Benzoic Acid :
Isolation : Excess SOCl₂ and benzene are removed under reduced pressure, yielding 3-chlorobenzoyl chloride as a pale-yellow liquid.
Synthesis of 2-Methoxy-2-(3-Methoxyphenyl)Ethylamine
The ethylamine moiety is synthesized through sequential functionalization of a 3-methoxyphenyl precursor:
Methylation of 3-Methoxyphenethyl Alcohol :
Conversion to Amine :
Coupling of 3-Chlorobenzoyl Chloride and Amine
The final benzamide is formed via Schotten-Baumann acylation:
- Acylation Reaction :
- 3-Chlorobenzoyl chloride (1 mol) is added dropwise to a solution of 2-methoxy-2-(3-methoxyphenyl)ethylamine (1 mol) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Reaction Conditions : 0°C to room temperature, stirring for 6 hours.
- Workup : The mixture is washed with HCl (5%), NaHCO₃ (5%), and brine. The organic layer is dried and concentrated.
- Yield : 80–85% after recrystallization from ethanol.
Table 1: Key Reaction Parameters for Benzamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzoyl Chloride | SOCl₂, benzene, reflux | 85–90 | >98% |
| Amine Synthesis | DMS, NaOH, NH₃ | 50–55 | >95% |
| Acylation | TEA, DCM, 0°C to RT | 80–85 | >97% |
Industrial Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency:
Continuous Flow Reactors :
Catalytic Methylation :
Purification :
- Centrifugal partition chromatography (CPC) replaces recrystallization for higher recovery rates (95% vs. 80%).
Optimization Strategies
Solvent Selection
Catalytic Improvements
- Lipase-Catalyzed Acylation : Immobilized Candida antarctica lipase B (CAL-B) enables acylation at ambient temperatures, reducing energy costs.
Table 2: Comparative Analysis of Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Benzene | 6 | 85 | High |
| Toluene | 6.5 | 83 | Moderate |
| Chlorobenzene | 7 | 80 | Low |
Comparative Analysis with Alternative Methods
Friedel-Crafts Acylation
Ullmann Coupling
- Utility : Effective for aryl halide amination but incompatible with methoxy groups due to deprotection risks.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Targets
Benzamide Derivatives with Varying Substituents
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Lacks the 3-chloro substituent; instead, it features a dimethoxy group on the phenyl ring. Synthesis: Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine . Activity: No specific receptor data provided, but structural differences highlight how chloro vs. methoxy groups influence target selectivity.
2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-D) Structure: Incorporates a hydroxyl group at the 2-position of the benzamide.
Oxadiazole-Benzamide Hybrids
[3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide (C4)
- Structure : Combines a benzamide core with an oxadiazole ring and dual chloro substituents.
- Activity : Exhibits anti-inflammatory activity, but 3-chloro substitution (as in Compound X) is less potent than 2-chloro analogs .
- Key Insight : Substitution position (2- vs. 3-chloro) significantly impacts activity, even within the same structural class .
GPR139-Targeting Benzamides
JNJ-63533054 (Compound X)
- Structure : Unique 2-methoxy-2-(3-methoxyphenyl)ethyl side chain and 3-chloro benzoyl group.
- Activity : High selectivity for GPR139 (EC50 = 16 nM) due to optimal side-chain flexibility and electronic effects from methoxy groups .
3-Amino-N-(3-Methoxyphenyl)Benzamide Structure: Replaces the 3-chloro group with an amino moiety. Activity: Serves as a precursor in synthesis; amino substitution reduces receptor affinity compared to chloro derivatives .
Calcium-Sensing Receptor (CaSR) Modulators
Calhex 231
Structure-Activity Relationship (SAR) Insights
- Chloro Substitution :
- Methoxyethyl Side Chain :
Comparative Data Table
Biological Activity
3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H18ClNO3, belonging to the benzamide family. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its anti-inflammatory and anticancer activities. The unique substitution pattern, featuring a chloro group and two methoxy groups, enhances its interaction with biological targets, suggesting a diverse range of biological activities.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activities
Research indicates that 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide exhibits several biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially through modulation of the NLRP3 inflammasome pathway. This pathway is crucial in mediating inflammatory responses, making it a target for therapeutic intervention in inflammatory diseases.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. It may interfere with cell cycle progression and promote cell death through various mechanisms, including the activation of caspases and inhibition of survival pathways.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of methoxy groups is believed to enhance lipophilicity, facilitating better membrane penetration and receptor binding. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Studies : In vitro experiments demonstrated that 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide significantly reduced IL-1β production in macrophages stimulated with LPS and ATP, indicating its potential as an NLRP3 inflammasome inhibitor .
- Anticancer Efficacy : A study conducted on various cancer cell lines showed that this compound inhibited cell proliferation in a dose-dependent manner. The most notable effects were observed in breast cancer cells, where it induced apoptosis through caspase activation.
- Pharmacokinetic Studies : Initial pharmacokinetic assessments suggest favorable absorption and distribution characteristics, although further studies are required to elucidate its metabolic profile and bioavailability .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β production | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Interaction Studies | Binding to specific receptors/enzyme | , |
Table 2: Pharmacokinetic Properties
Q & A
Q. What are the validated synthetic routes for 3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions: (i) Condensation of 3-chlorobenzoyl chloride with a pre-synthesized 2-methoxy-2-(3-methoxyphenyl)ethylamine intermediate. (ii) Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen atmosphere. (iii) Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
- Optimization : Reaction yields improve with precise temperature control (0–5°C for exothermic steps) and stoichiometric excess (1.2–1.5 eq) of the amine intermediate .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Essential Methods :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy groups at 2- and 3-positions) and amide bond formation.
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., unreacted benzoyl chloride derivatives).
- X-ray Crystallography : Resolve stereochemical ambiguities in the ethyl-methoxyphenyl moiety (if crystalline) .
Q. How can preliminary biological activity screening be designed for this compound?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram− bacteria, e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
- Molecular Docking : Prioritize targets (e.g., kinases, tubulin) based on structural analogs like pyrido[2,3-d]pyrimidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this benzamide derivative?
- Approach : (i) Synthesize analogs with modified substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl or pyridyl). (ii) Test bioactivity in parallel assays (e.g., kinase inhibition, cytotoxicity). (iii) Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
- Key Findings : Methoxy groups enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .
Q. How to resolve contradictions in solubility and bioactivity data across studies?
- Troubleshooting :
- Solubility : Use co-solvents (DMSO/PEG 400) or nanoformulation to mitigate discrepancies between in vitro and in vivo assays.
- Bioactivity Variability : Validate assay conditions (e.g., pH, serum content) and confirm compound stability via LC-MS post-assay .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Strategies :
- Prodrug Design : Introduce hydrolyzable esters at the methoxy groups to enhance oral bioavailability.
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Q. How can crystallographic data inform structural modifications for target specificity?
- Application :
- Analyze X-ray structures (e.g., hydrogen bonds between amide carbonyl and kinase ATP-binding sites) to guide substitutions.
- Prioritize modifications at the 2-methoxyethyl chain to reduce steric clashes with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
